molecular formula C9H16N2O3 B14010756 N-(3-Dimethylaminopropyl)maleamidic acid

N-(3-Dimethylaminopropyl)maleamidic acid

Cat. No.: B14010756
M. Wt: 200.23 g/mol
InChI Key: GASINNLSWMXFFX-UHFFFAOYSA-N
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Description

N-(3-Dimethylaminopropyl)maleamidic acid is a chemical compound with the molecular formula C9H16N2O3 It contains a maleimide group, which is known for its reactivity, particularly in Michael addition reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Dimethylaminopropyl)maleamidic acid typically involves the reaction of maleic anhydride with N,N-dimethyl-1,3-propanediamine. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide derivative. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of ionic liquids as solvents has been explored to enhance thermal stability and reduce volatility during the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3-Dimethylaminopropyl)maleamidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Michael Adducts: Products formed from the addition of nucleophiles to the maleimide group.

    Amides: Formed from the reaction with carboxylic acids.

Mechanism of Action

The mechanism of action of N-(3-Dimethylaminopropyl)maleamidic acid involves its reactivity with nucleophiles. The maleimide group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic groups such as thiols and amines. This reactivity is exploited in bioconjugation and polymerization reactions .

Comparison with Similar Compounds

Uniqueness: N-(3-Dimethylaminopropyl)maleamidic acid is unique due to its maleimide group, which provides distinct reactivity compared to methacrylamide and acrylamide derivatives. This makes it particularly useful in applications requiring specific conjugation and polymerization properties .

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

4-[3-(dimethylamino)propylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C9H16N2O3/c1-11(2)7-3-6-10-8(12)4-5-9(13)14/h4-5H,3,6-7H2,1-2H3,(H,10,12)(H,13,14)

InChI Key

GASINNLSWMXFFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C=CC(=O)O

Origin of Product

United States

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